

# Application Notes and Protocols for Succinylation of Lysine Residues in Peptides

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## Compound of Interest

Compound Name: Succinic anhydride

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These application notes provide a comprehensive overview and detailed protocols for the chemical modification of lysine residues in peptides via succinylation. This post-translational modification (PTM) is of significant interest as it induces a charge change from positive to negative on the lysine side chain, potentially altering peptide conformation, stability, and biological activity.<sup>[1]</sup>

## Introduction to Lysine Succinylation

Protein succinylation is a post-translational modification where a succinyl group (-CO-CH<sub>2</sub>-CH<sub>2</sub>-CO<sub>2</sub>H) is covalently attached to a lysine residue.<sup>[2][3]</sup> This modification can occur enzymatically or non-enzymatically and plays a crucial role in regulating various cellular processes, including metabolism and gene expression.<sup>[3]</sup> The addition of the succinyl group neutralizes the positive charge of the lysine residue and introduces a negative charge, which can significantly impact protein structure and function.<sup>[1]</sup>

Key Features of Lysine Succinylation:

- **Charge Reversal:** Changes the charge of the lysine residue from +1 to -1 at physiological pH.<sup>[1]</sup>
- **Structural Alteration:** The addition of a bulky succinyl group can induce conformational changes in peptides and proteins.<sup>[1]</sup>

- Biological Relevance: Involved in the regulation of enzyme activity, protein-protein interactions, and subcellular localization.[3]

## Experimental Protocols

This section provides detailed methodologies for the in vitro succinylation of peptides using **succinic anhydride**, followed by sample preparation for analysis by mass spectrometry.

### Protocol 1: In Vitro Succinylation of Peptides

This protocol describes the chemical modification of peptide lysine residues using **succinic anhydride**.

Materials:

- Peptide of interest
- **Succinic anhydride**
- Acetonitrile (ACN)
- 100 mM Sodium Phosphate buffer, pH 7.4
- Dimethyl sulfoxide (DMSO), anhydrous (optional, for dissolving **succinic anhydride**)
- 7.25 M NaOH (for pH adjustment)
- 50% Hydroxylamine solution
- C18 ZipTips (for desalting)

Procedure:

- Peptide Preparation: Dissolve the peptide in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.[4]
- Reagent Preparation: Prepare a stock solution of **succinic anhydride**. For a 5 M solution, dissolve 0.24 g of **succinic anhydride-d4** (or unlabeled **succinic anhydride**) in 461  $\mu$ L of

anhydrous DMSO.[5] Alternatively, a fresh solution of **succinic anhydride** in acetonitrile can be prepared to a final concentration of 5 mg/mL.[4]

- Succinylation Reaction:
  - Add a 10-fold molar excess of **succinic anhydride** solution to the peptide solution.[4] For quantitative succinylation, 12 µL of a 5 M **succinic anhydride** solution can be added per 60 µmol of lysine residues.[5]
  - Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[4] Alternatively, for quantitative labeling, incubate at 4°C for 20 minutes on a vortex mixer.[5]
- pH Adjustment and Quenching:
  - After incubation, add 10 µL of 7.25 M NaOH to increase the pH to ~8. This step helps to eliminate any O-acylation side-products.[5]
  - To revert any remaining O-acylation side reactions, add 10 µL of 50% hydroxylamine solution.[5]
- Purification:
  - Remove excess reagent by ultrafiltration or desalting using C18 ZipTips according to the manufacturer's protocol.[4][6]
  - The succinylated peptide is now ready for downstream analysis.

## Protocol 2: Enrichment of Succinylated Peptides for Mass Spectrometry

This protocol is designed for the enrichment of succinylated peptides from a complex mixture, such as a protein digest, prior to mass spectrometry analysis.

Materials:

- Tryptic digest of protein sample
- NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)

- Anti-succinyllysine antibody beads
- Wash buffer (e.g., NETN buffer and water)
- Elution buffer (0.1% trifluoroacetic acid)
- C18 ZipTips

#### Procedure:

- Sample Preparation: Dissolve the dried tryptic peptides in NETN buffer.[\[6\]](#)
- Immunoaffinity Enrichment:
  - Add the peptide solution to pre-washed anti-succinyllysine antibody beads.[\[6\]](#)
  - Incubate overnight at 4°C with gentle shaking to allow for the binding of succinylated peptides to the antibody beads.[\[6\]](#)
- Washing:
  - Wash the beads four times with NETN buffer to remove non-specifically bound peptides.[\[6\]](#)
  - Wash the beads twice with deionized water to remove residual buffer salts.[\[6\]](#)
- Elution:
  - Elute the bound succinylated peptides from the beads by adding 0.1% trifluoroacetic acid.[\[6\]](#)
  - Collect the eluate. Repeat the elution step and combine the fractions.[\[4\]](#)
- Final Preparation:
  - Vacuum-dry the eluted peptides.[\[6\]](#)
  - Desalt the peptides using C18 ZipTips before LC-MS/MS analysis.[\[6\]](#)

## Data Presentation

The following tables summarize quantitative data related to the analysis of succinylated peptides.

Table 1: Mass Spectrometry Data Quality for Succinylated Peptide Analysis

Parameter	Value	Reference
Peptide Mass Accuracy (ppm)	< 2.0	[7]
Average Peptide Length	15 amino acids	[8]
Average Succinylation Sites per Protein	3	[8]

Table 2: Quantification of BSA Lysine Succinylation Occupancy

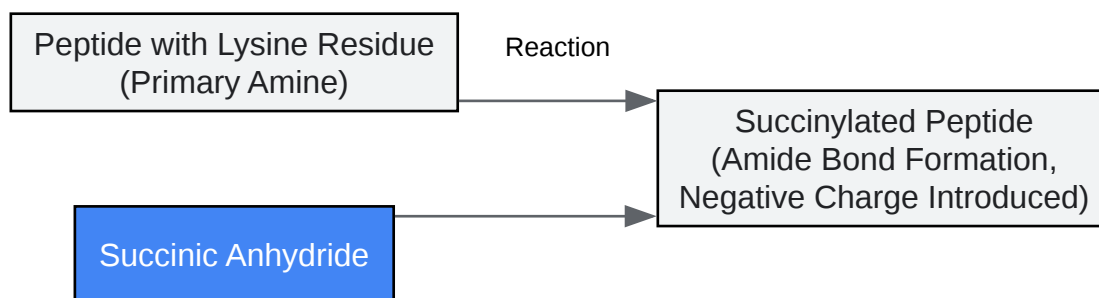
This table presents the measured succinylation occupancy for 20 proteolytic peptides from bovine serum albumin (BSA) that was commercially pre-succinylated at defined percentages. The occupancy was calculated using the highest-ranked, differentiating MS2 fragment ion.

Pre-succinylated BSA (%)	Measured Ksucc Occupancy (%)
0	0
1	1
10	10
50	50
100	100

(Data adapted from a study on quantifying site-specific protein lysine succinylation)[9]

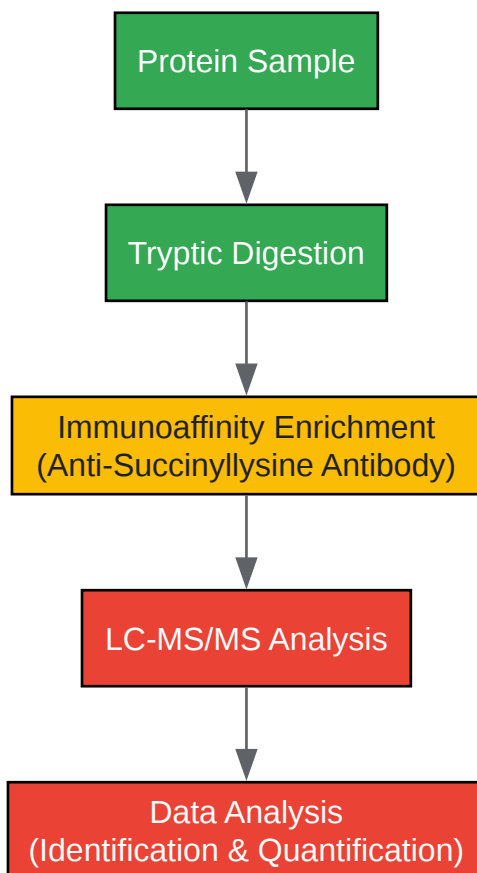
## Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflow.



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Caption: Chemical reaction of lysine succinylation.



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Caption: Workflow for succinylome analysis.

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